molecular formula C21H18N4O5 B12016393 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 764653-24-9

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12016393
CAS No.: 764653-24-9
M. Wt: 406.4 g/mol
InChI Key: CHNOSMJLEGTHQY-WYMPLXKRSA-N
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Description

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazinylcarbonyl group, a carbohydrazonoyl group, and a dimethoxybenzoate moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl group with 3,4-dimethoxybenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

764653-24-9

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

[4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C21H18N4O5/c1-28-18-8-5-15(11-19(18)29-2)21(27)30-16-6-3-14(4-7-16)12-24-25-20(26)17-13-22-9-10-23-17/h3-13H,1-2H3,(H,25,26)/b24-12+

InChI Key

CHNOSMJLEGTHQY-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3)OC

Origin of Product

United States

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